Eosinmethylene-blue
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Eosinmethylene-blue agar was initially formulated in 1916 by Holt-Harris and Teague. The medium includes eosin and methylene blue dyes, lactose, sucrose, peptone, and dipotassium phosphate . The preparation involves dissolving these components in distilled water, heating to dissolve completely, and sterilizing by autoclaving at 121°C for 15 minutes .
Industrial Production Methods
In industrial settings, the preparation of this compound agar follows similar steps but on a larger scale. The components are mixed in large batches, sterilized, and then dispensed into appropriate containers for distribution .
Chemical Reactions Analysis
Eosinmethylene-blue undergoes several types of reactions:
Oxidation and Reduction: The dyes eosin and methylene blue can undergo redox reactions, which are crucial for their function as indicators in the medium.
Acid-Base Reactions: The medium changes color based on the pH, with eosin turning dark purple under acidic conditions.
Complex Formation: The interaction between eosin and methylene blue under acidic conditions forms a complex that differentiates lactose-fermenting bacteria from non-fermenters.
Scientific Research Applications
Eosinmethylene-blue is widely used in various scientific research applications:
Medical Research: It helps in identifying pathogenic bacteria in clinical samples.
Environmental Science: Used in monitoring microbial contamination in environmental samples.
Biotechnology: Employed in genetic studies involving bacterial cultures.
Mechanism of Action
The mechanism of action of Eosinmethylene-blue involves its selective and differential properties:
Selective Inhibition: Methylene blue inhibits the growth of gram-positive bacteria, allowing only gram-negative bacteria to grow.
Differential Staining: The combination of eosin and methylene blue forms a complex under acidic conditions, which results in color changes that differentiate lactose-fermenting bacteria from non-fermenters.
Comparison with Similar Compounds
Eosinmethylene-blue is unique due to its dual functionality as a selective and differential medium. Similar compounds include:
MacConkey Agar: Another selective and differential medium used for gram-negative bacteria but uses bile salts and crystal violet for selectivity.
Hektoen Enteric Agar: Used for isolating and differentiating Salmonella and Shigella species, containing bile salts, bromthymol blue, and acid fuchsin.
Xylose Lysine Deoxycholate Agar: Selective for Salmonella and Shigella, using sodium deoxycholate as the selective agent.
This compound stands out due to its specific combination of eosin and methylene blue dyes, which provide a distinct colorimetric differentiation of bacterial colonies .
Properties
CAS No. |
6359-04-2 |
---|---|
Molecular Formula |
C21H10Br4KO5 |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
potassium;2,4,5,7-tetrabromo-9-(2-methoxycarbonylphenyl)-6-oxoxanthen-3-olate |
InChI |
InChI=1S/C21H10Br4O5.K/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,1H3; |
InChI Key |
XMGRXVJCFFEVKF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br.[K+] |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.[K] |
6359-05-3 | |
Synonyms |
ethyl eosin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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